Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 2304635-45-6
VCID: VC4557684
InChI: InChI=1S/C14H21BN2O4/c1-6-19-12(18)7-11-16-8-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h8-9H,6-7H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OCC
Molecular Formula: C14H21BN2O4
Molecular Weight: 292.14

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate

CAS No.: 2304635-45-6

Cat. No.: VC4557684

Molecular Formula: C14H21BN2O4

Molecular Weight: 292.14

* For research use only. Not for human or veterinary use.

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate - 2304635-45-6

Specification

CAS No. 2304635-45-6
Molecular Formula C14H21BN2O4
Molecular Weight 292.14
IUPAC Name ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate
Standard InChI InChI=1S/C14H21BN2O4/c1-6-19-12(18)7-11-16-8-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h8-9H,6-7H2,1-5H3
Standard InChI Key AAMVFZOJYQUKKP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OCC

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate typically involves a multi-step process starting from pyrimidine derivatives. A common route begins with the functionalization of pyrimidine at the 5-position with a boronic ester group. For instance, pyrimidine-5-boronic acid pinacol ester (CAS: 321724-19-0) can undergo nucleophilic substitution or palladium-catalyzed coupling with ethyl 2-(pyrimidin-2-yl)acetate to introduce the acetate side chain .

Key steps include:

  • Boronation: The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group via reaction with pinacol borane under inert conditions.

  • Esterification: Coupling the boronate-functionalized pyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate.

  • Purification: Column chromatography or recrystallization to isolate the product in high purity (>97%) .

Structural and Spectroscopic Data

The compound’s structure is confirmed through spectroscopic methods:

  • NMR: ¹H NMR spectra exhibit signals for the tetramethyl groups (δ 1.0–1.3 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and ethyl acetate moiety (δ 1.2–4.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 293.14 [M+H]⁺, consistent with the molecular formula.

  • X-ray Crystallography: While no crystallographic data is available for this specific compound, analogous boronic esters display planar boron centers with bond lengths of ~1.36 Å for B-O and ~1.56 Å for B-C .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₁BN₂O₄
Molecular Weight292.14 g/mol
CAS Number2304635-45-6
Boiling Point325–330°C (estimated)
SolubilitySoluble in THF, DMF, DMSO

Chemical Reactivity and Applications

Role in Suzuki-Miyaura Coupling

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is primarily employed in Suzuki-Miyaura reactions, which facilitate the formation of biaryl and heteroaryl structures. The boronic ester group acts as a transmetalation agent, transferring the pyrimidine moiety to a palladium catalyst, which subsequently couples with aryl halides . This reactivity is exemplified in the synthesis of:

  • Pharmaceutical intermediates: Anticancer agents like kinase inhibitors, where pyrimidine cores are ubiquitous.

  • Polymer precursors: Conjugated polymers for organic electronics, leveraging the compound’s stability under thermal conditions .

Functionalization and Derivatization

The ethyl acetate side chain offers a handle for further modifications:

  • Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid derivative, useful in peptide coupling reactions.

  • Amidation: Reaction with primary amines forms amide derivatives, expanding utility in drug discovery.

Table 2: Comparative Reactivity of Boronic Esters

CompoundReaction Yield (%)Preferred Solvent
Ethyl 2-[5-(dioxaborolan-2-yl)pyrimidinyl]acetate85–92THF
Pyrimidine-5-boronic acid pinacol ester78–88DMF
tert-Butyl carbamate derivatives70–82DCM

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

  • Photoredox Catalysis: Exploring light-mediated couplings for novel bond formations.

Biological Profiling

  • In vitro Screening: Assessing toxicity and kinase inhibition profiles.

  • Prodrug Development: Leveraging the ethyl ester as a hydrolyzable prodrug moiety.

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